1D-myo-inositol 5-phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

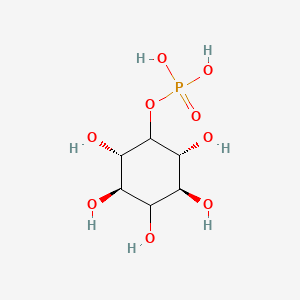

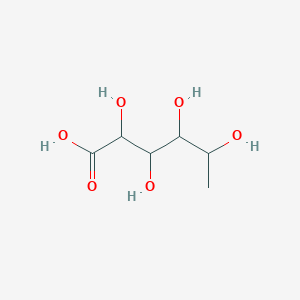

1D-myo-inositol 5-phosphate is an inositol having myo- configuration substituted at position 5 by a phosphate group. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 5-phosphate(2-).

Applications De Recherche Scientifique

Diabetes Management 1D-myo-inositol 5-phosphate and its analogs, specifically myo-inositol hexakisphosphate (IP6), have shown promising results in the management of diabetes mellitus. These compounds have been reported to improve diabetic indices and regulate metabolic enzymes involved in lipid and carbohydrate metabolism. In particular, IP6 and inositol combination supplements may regulate insulin secretion, modulate serum leptin concentrations, and attenuate vascular damage. They also appear to preserve liver function and reduce serum reactive oxygen species production, indicating a potential for reducing free radical damage to tissues and organs. This could make them beneficial in prediabetic and diabetic states (Omoruyi et al., 2020).

Polycystic Ovary Syndrome (PCOS) and Gestational Diabetes Inositol and its isomers, including 1D-myo-inositol 5-phosphate, have been explored for their role in managing polycystic ovary syndrome (PCOS) and gestational diabetes mellitus (GDM). Studies suggest that these compounds could be an essential therapeutic strategy for improving metabolic, hormonal, and reproductive aspects of PCOS. In the context of assisted reproductive technologies, inositol treatments have shown to enhance clinical outcomes. Moreover, myo-inositol monotherapy has been reported to be more effective in preventing and treating GDM, although further research is needed to solidify these findings (Gateva et al., 2018).

Plant Growth and Nutrition 1D-myo-inositol 5-phosphate derivatives, such as phytates, play a crucial role in storing phosphorus in plant cells. Microbial phytases, which hydrolyze phytates, are being explored for sustainable phosphorus management in agriculture. The review by Balaban et al. (2017) discusses the potential of microbial phytases in improving plant growth and nutrition through more efficient utilization of soil phytate. This line of research is pivotal for promoting environmentally friendly, productive, and sustainable agriculture (Balaban et al., 2017).

Neural Tube Defects in Pregnancy Myo-inositol, a derivative of 1D-myo-inositol 5-phosphate, may play a role in reducing the recurrence risk of neural tube defects (NTDs) such as spina bifida when supplemented during the periconceptional period of pregnancy. This could be particularly crucial for preventing NTDs unresponsive to folic acid. The review suggests that maternal–embryonic inositol relationships are functionally and developmentally important, and embryonic uptake of myo-inositol is crucial for development (D'Souza et al., 2020).

Propriétés

Numéro CAS |

7336-80-3 |

|---|---|

Nom du produit |

1D-myo-inositol 5-phosphate |

Formule moléculaire |

C6H13O9P |

Poids moléculaire |

260.14 g/mol |

Nom IUPAC |

[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4+,5-,6? |

Clé InChI |

INAPMGSXUVUWAF-UYSNGIAKSA-N |

SMILES isomérique |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |

SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

SMILES canonique |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |

Autres numéros CAS |

13004-72-3 |

Synonymes |

inositol 2-monophosphate inositol 2-phosphate myo-inositol 2-monophosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)